6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
6-(2-Methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a synthetic heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydro ring system. The molecule is substituted at position 6 with a bulky 2-methylbutan-2-yl group and at position 4 with a morpholinoethylamine side chain. These substituents confer distinct physicochemical and biological properties, including enhanced lipophilicity (from the branched alkyl group) and improved solubility (from the morpholine moiety) .
Properties
IUPAC Name |
6-(2-methylbutan-2-yl)-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4OS/c1-4-21(2,3)15-5-6-17-16(13-15)18-19(23-14-24-20(18)27-17)22-7-8-25-9-11-26-12-10-25/h14-15H,4-13H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLZUAAUDKFHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic molecule that belongs to the class of tetrahydropyrimidines. Its unique structural features include a benzothieno moiety fused with a pyrimidine ring and a morpholine group, which may influence its biological activity and chemical reactivity. This article aims to explore the biological activities associated with this compound based on available research findings.
Structural Characteristics
The structural diversity of this compound is attributed to:
- Morpholine Group : Enhances solubility and potential interactions with biological targets.
- Branched Aliphatic Chain : May improve lipophilicity and membrane permeability.
Biological Activities
Preliminary studies indicate that compounds similar to 6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibit significant biological activities. These activities may include:
- Anticancer Properties : Related compounds have shown selective cytotoxicity against various tumor cell lines.
- Neuroprotective Effects : Similar derivatives have been evaluated for neuroprotective effects in models of neurodegenerative diseases.
- Antimicrobial Activity : Some analogs have demonstrated antibacterial and antifungal properties.
Case Studies
-
Anticancer Activity :
- A study on related thienopyrimidine derivatives indicated that compounds with structural similarities to the target compound exhibited selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The EC50 values were reported in the low micromolar range, suggesting potent activity against these cell lines .
- Neuroprotection :
- Antimicrobial Properties :
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to the target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthieno[2,3-d]pyrimidin-4-amine | Thienopyrimidine core | Anticancer |
| N-[2-(Morpholin-4-yl)ethyl]-5,6-dihydro benzothieno[2,3-d]pyrimidin | Similar morpholine substitution | Neuroprotective |
| 6-(Cyclohexyl)-N-[2-(piperidinyl)ethyl]-5,6-dihydro benzothieno[2,3-d]pyrimidin | Piperidine instead of morpholine | Antimicrobial |
Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological macromolecules. Possible interactions include:
- Binding to specific receptors or enzymes involved in cancer progression or neurodegeneration.
- Modulating pathways related to oxidative stress or inflammation.
Comparison with Similar Compounds
Core Scaffold Modifications
The benzothieno[2,3-d]pyrimidine core is a common structural motif in medicinal chemistry. Key analogs and their substituent variations include:
Key Observations :
- Lipophilicity : The 2-methylbutan-2-yl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or chloro groups) .
- Solubility : Morpholine-containing derivatives (e.g., target compound, ) exhibit superior aqueous solubility due to the polarity of the morpholine ring, whereas aryl-substituted analogs () may suffer from reduced solubility .
Physicochemical and Spectral Comparisons
NMR Spectral Shifts
- Region-Specific Changes : In analogs like those in , substituents at positions 29–36 and 39–44 cause distinct chemical shift changes in NMR spectra. The target compound’s branched alkyl group is expected to induce upfield shifts in adjacent protons .
- Morpholine Proton Signals: The N-CH₂-CH₂-O protons in the morpholine ring typically resonate at δ 2.4–3.5 ppm, a signature feature distinguishing these compounds from non-morpholine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
